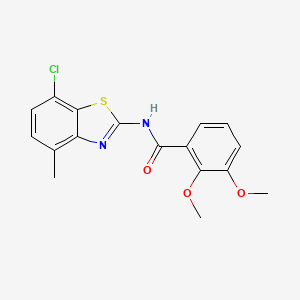

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-9-7-8-11(18)15-13(9)19-17(24-15)20-16(21)10-5-4-6-12(22-2)14(10)23-3/h4-8H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMCZLGMYPQYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.

Substitution Reactions: The resulting benzothiazole derivative is then subjected to chlorination and methylation reactions to introduce the chlorine and methyl substituents at the appropriate positions on the ring.

Coupling with Benzamide: The final step involves coupling the substituted benzothiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzothiazole moiety and a dimethoxybenzamide group. Its molecular formula is , and it has a molecular weight of approximately 320.8 g/mol. The presence of the chloro and methoxy groups enhances its biological activity.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide may exhibit anticancer properties by acting as proteasome inhibitors or apoptosis modulators. These mechanisms can lead to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types .

Case Study: Proteasome Inhibition

A study demonstrated that benzothiazole derivatives could effectively inhibit the proteasome pathway in cancer cells, leading to increased levels of pro-apoptotic factors and decreased survival of malignant cells .

Neuropharmacological Applications

3.1 Modulation of Neurotransmitter Systems

The compound's structural similarities to other benzothiazole derivatives suggest potential activity as positive allosteric modulators of neurotransmitter receptors, such as the AMPA receptor. This modulation can enhance synaptic transmission without the excitotoxic effects associated with direct agonists .

Case Study: AMPA Receptor Modulation

Research on related compounds has shown that they can increase acetylcholine and serotonin levels in the hippocampus, which is crucial for cognitive functions such as learning and memory .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for characterization to ensure purity and structural integrity.

| Method | Details |

|---|---|

| Synthesis Route | Multi-step organic synthesis |

| Characterization Techniques | HPLC, NMR spectroscopy |

| Yield Optimization | Controlled temperature, pH, and reaction time |

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives can be categorized into two groups: benzothiazole-linked amides and dimethoxybenzamide derivatives . Below is a comparative analysis:

Functional and Pharmacological Comparisons

Electron-Donating vs. Electron-Withdrawing Groups :

The 7-chloro and 4-methyl substituents on the benzothiazole ring contrast with simpler analogs like N-(benzothiazol-2-yl)-3-chlorobenzamide . The chlorine atom (electron-withdrawing) may enhance electrophilic reactivity, while the methyl group (electron-donating) could improve lipophilicity and membrane permeability.- Biological Activity: The 2,3-dimethoxybenzamide moiety in the target compound shares structural similarity with MVOCs from Bacillus atrophaeus, which exhibit antifungal properties . However, the addition of the benzothiazole ring may alter its bioactivity profile. Fluorinated analogs, such as (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, demonstrate utility in positron emission tomography (PET) imaging of dopamine D2 receptors . This suggests that the target compound could be modified for diagnostic applications.

- Synthetic Accessibility: The synthesis of benzothiazole-linked amides typically involves coupling benzoyl isothiocyanates with aminobenzothiazoles, as seen in the preparation of N-(benzothiazol-2-yl)-3-chlorobenzamide . The target compound likely follows a similar pathway but requires precise control over substituent positions (e.g., 7-Cl vs. 3-Cl).

Physicochemical Properties

| Property | Target Compound | N-(Benzothiazol-2-yl)-3-chlorobenzamide | FP-thiol |

|---|---|---|---|

| Molecular Weight | ~375 g/mol (estimated) | 293.75 g/mol | 419.55 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.1 |

| Hydrogen Bond Acceptors | 5 (2 OCH₃, 1 CONH, 2 benzothiazole N) | 3 | 6 |

| Key Interactions | π-π stacking (benzothiazole), H-bonding (amide) | Intramolecular H-bonds | Thiol reactivity for conjugation |

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a thiazole ring. Its structure includes a benzamide moiety, which enhances its bioactivity.

Chemical Formula

- Molecular Formula : CHClNOS

- Molecular Weight : 300.76 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.

- Chlorination and Methylation : Chlorination introduces the chlorine atom at position 7, while methylation adds a methyl group at position 4.

- Coupling with Benzamide : The final step involves coupling the chlorinated and methylated benzothiazole with 2,3-dimethoxybenzamide using a coupling reagent such as EDCI in the presence of a base like triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of benzothiazole derivatives on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of signaling pathways such as MAPK/ERK and PI3K/Akt .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. The expression levels of inflammatory cytokines IL-6 and TNF-α were significantly decreased in mouse monocyte macrophages treated with benzothiazole derivatives . This dual action highlights its potential as a therapeutic agent for both cancer and inflammatory diseases.

The proposed mechanism of action for this compound involves:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

- Modulation of Signaling Pathways : The inhibition of the AKT and ERK pathways contributes to its anticancer effects .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of A431, A549, H1299 cell lines; apoptosis induction observed. |

| Anti-inflammatory Effects | Reduced levels of IL-6 and TNF-α in treated macrophages. |

| Mechanism Insights | Inhibition of AKT and ERK pathways; induction of apoptosis through specific enzyme inhibition. |

Q & A

Q. What are the standard synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide?

The synthesis typically involves two key steps:

- Thiazole ring formation : Cyclization of a thioamide precursor with a carbonyl compound under reflux conditions, often using solvents like ethanol or acetonitrile .

- Amide coupling : Reaction of the thiazole intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product. Purification via column chromatography ensures high yield and purity .

Q. Which spectroscopic methods are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, respectively.

- Infrared Spectroscopy (IR) : Validates the presence of amide (C=O, N-H) and methoxy (O-CH) groups.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. What biological activities are associated with the 1,3-benzothiazole core?

The thiazole moiety is linked to antimicrobial activity (e.g., against Staphylococcus aureus), enzyme inhibition (e.g., RNA polymerase), and potential anticancer effects via modulation of cellular pathways .

Q. How do chloro and methyl substituents influence the compound’s stability?

- The chloro group (electron-withdrawing) enhances electrophilicity, aiding interactions with biological targets.

- The methyl group (electron-donating) improves solubility and steric shielding, reducing unintended side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the benzamide to the thiazole intermediate?

- Solvent selection : Dichloromethane or acetonitrile minimizes side reactions.

- Catalysts : Palladium-based catalysts or microwave-assisted synthesis improve efficiency.

- Industrial techniques : Continuous flow reactors enhance scalability and purity .

Q. What experimental strategies resolve discrepancies in reported bioactivity data?

- Dose-response assays : Test varying concentrations to establish EC/IC values.

- Structural analogs : Compare activity of derivatives with systematic substituent changes (e.g., replacing methoxy with nitro groups).

- Statistical validation : Use ANOVA or Bayesian modeling to assess reproducibility across studies .

Q. How do crystallographic methods address molecular conformation ambiguities?

- SHELX software : Refinement with SHELXL resolves electron density maps, even for low-resolution or twinned data.

- Hydrogen bonding analysis : Intermolecular interactions (e.g., N-H⋯N) stabilize crystal packing and inform docking studies .

Designing experiments to evaluate methoxy group positioning on bioactivity:

- Synthetic modifications : Synthesize analogs with methoxy groups at positions 2,4 vs. 3,5.

- In vitro assays : Test inhibition of bacterial RNA polymerase or cancer cell viability (e.g., MTT assay).

- Computational docking : Compare binding affinities to target enzymes (e.g., HDACs) using AutoDock Vina .

Challenges in computational modeling of receptor interactions:

- Conformational flexibility : Molecular dynamics (MD) simulations over 100+ ns trajectories account for ligand mobility.

- Validation : Cross-check docking scores with experimental IC values to refine force field parameters .

Analyzing impurities during synthesis and mitigation strategies:

- Common impurities : Unreacted thioamide or benzoyl chloride byproducts.

- Purification : Gradient elution in HPLC or recrystallization from methanol removes residual contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.